molecular formula C30H54N4O2S B406208 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329706-73-2

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406208
CAS No.: 329706-73-2
M. Wt: 534.8g/mol
InChI Key: XICRPZCFHRTBTL-UHFFFAOYSA-N
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Description

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes long alkyl chains and a sulfanyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the dodecylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the alkyl chains.

    Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Alkyl halides or sulfonates can be used as reagents in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as surfactants or lubricants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The long alkyl chains and sulfanyl group can facilitate binding to hydrophobic pockets in proteins, potentially inhibiting their activity. The purine core can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 7-dodecyl-8-(hexylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-dodecyl-8-(hexadecylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione

Uniqueness

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of long alkyl chains and a sulfanyl group, which confer distinct physicochemical properties. This uniqueness makes it particularly valuable for applications requiring amphiphilic molecules with specific binding capabilities.

Properties

IUPAC Name

7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-14-16-18-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICRPZCFHRTBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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